Bis(3'-5')cyclic diuridine monophosphate
Description
The term "Bis(3'-5')cyclic diuridine monophosphate" likely refers to uridine 3',5'-cyclic monophosphate (cUMP), a pyrimidine cyclic nucleotide structurally analogous to cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). cUMP consists of a single uridine moiety with a cyclic phosphodiester bond linking the 3'-hydroxyl and 5'-hydroxyl groups of the ribose sugar . Its molecular formula is C₉H₁₁N₂O₈P, with a molecular weight of 306.17 g/mol, and it is identified by CAS number 56632-58-7 .
Properties
Molecular Formula |
C18H22N4O16P2 |
|---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
1-[17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28) |
InChI Key |
ADHSUZMEJHOWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic di-Uridine Monophosphate (sodium salt) is synthesized through the cyclization of two uridine monophosphate molecules. The reaction involves the formation of a phosphodiester bond that links the C3’ of one pentose ring with the C5’ of the other nucleotide, resulting in a 3’5’ cyclic dinucleotide .
Industrial Production Methods: The industrial production of Cyclic di-Uridine Monophosphate (sodium salt) involves bacterial fermentation using genetically engineered strains of Legionella pneumophila. The bacterial cells are cultured under controlled conditions to express the nucleotidyltransferase enzyme, which catalyzes the formation of the cyclic dinucleotide. The product is then purified through a series of chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclic di-Uridine Monophosphate (sodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the phosphate groups are replaced by other functional groups .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Phosphorylation: Phosphorylating agents such as ATP and specific kinases.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis: Uridine monophosphate.
Phosphorylation: Phosphorylated derivatives of Cyclic di-Uridine Monophosphate.
Substitution: Substituted cyclic dinucleotides with modified functional groups.
Scientific Research Applications
Cyclic di-Uridine Monophosphate (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
Cyclic di-Uridine Monophosphate (sodium salt) exerts its effects by binding to cyclic GMP-AMP synthase. This binding can occur in the apo form or when the enzyme is bound to double-stranded DNA. The interaction with cyclic GMP-AMP synthase leads to the modulation of downstream signaling pathways involved in immune responses. The compound acts as a negative control for cyclic di-GMP signaling, thereby influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Cyclic Nucleotides
Cyclic nucleotides share a conserved 3',5'-phosphodiester ring structure but differ in nucleobase composition, enzymatic regulation, and biological roles. Below is a detailed comparison of cUMP with cAMP, cGMP, and cCMP (cyclic cytidine monophosphate):
Structural and Chemical Properties
Stability and Pharmacokinetics
- cUMP : Less stable than purine cyclic nucleotides due to uridine’s susceptibility to enzymatic and chemical hydrolysis .
- cAMP/cGMP : Stabilized by purine bases; cAMP half-life extended by PDE inhibitors like theophylline .
- cCMP: Rapid turnover in vivo; levels correlate with cell proliferation rates in leukemia .
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